

Interpreting fosgonimeton clinical trial data with failed primary endpoints

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Compound of Interest

Compound Name: *Fosgonimeton sodium*

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Navigating Fosgonimeton Clinical Trial Data: A Technical Resource

For researchers, scientists, and drug development professionals, interpreting clinical trial data, especially when primary endpoints are not met, presents a unique set of challenges and opportunities. This technical support center provides a detailed analysis of the clinical trial data for fosgonimeton, a novel small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET neurotrophic system. While fosgonimeton has not met its primary endpoints in recent key trials, a deeper dive into the data reveals nuances that could inform future research and development in neurodegenerative diseases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for fosgonimeton?

A1: Fosgonimeton is a prodrug that is converted to its active metabolite, which then enhances the activity of the HGF/MET signaling pathway.^[1] This pathway is crucial for neuronal health, promoting neurotrophic, neuroprotective, and anti-inflammatory effects.^{[2][3]} In neurodegenerative conditions like Alzheimer's disease, the HGF/MET system's function may be impaired.^{[4][5]} By positively modulating this system, fosgonimeton aims to restore neuronal health and slow disease progression.^{[1][6]}

Q2: Which key clinical trials for fosgonimeton failed to meet their primary endpoints?

A2: The Phase 2/3 LIFT-AD trial (NCT04488419) and the exploratory Phase 2 ACT-AD trial (NCT04491006) are two key studies where fosgonimeton did not achieve its primary endpoints. [4][7]

Q3: What were the primary endpoints for the LIFT-AD trial, and why did it fail?

A3: The primary endpoint for the LIFT-AD trial was the change from baseline on the Global Statistical Test (GST), a composite score of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).[8][9] The trial failed because the difference in GST between the fosgonimeton and placebo groups over 26 weeks was not statistically significant ($p=0.70$).[7][10]

Q4: Were there any encouraging signals from the LIFT-AD trial despite the failed primary endpoint?

A4: Yes, several points of interest emerged from the LIFT-AD data. There was a directional trend favoring fosgonimeton on the individual components of the primary endpoint (ADAS-Cog11 and ADCS-ADL23), although these were not statistically significant.[11][12] Additionally, a greater numerical treatment effect was observed in a prespecified subgroup of patients with more advanced Alzheimer's disease and in those who are carriers of the APOE4 gene.[7][10] Furthermore, fosgonimeton treatment led to a significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology ($p<0.01$).[10]

Q5: What were the key findings of the ACT-AD trial?

A5: The Phase 2 ACT-AD trial also did not meet its primary endpoint, which was a change in ERP P300 latency.[7] However, a subgroup analysis of patients not receiving standard-of-care acetylcholinesterase inhibitors showed a potentially beneficial change in this primary endpoint and a notable improvement on the ADAS-Cog11 score.[4][7] This finding prompted the design of the LIFT-AD trial to enroll only patients not on background acetylcholinesterase inhibitor therapy.[4]

Q6: What is the safety and tolerability profile of fosgonimeton?

A6: Across clinical trials, fosgonimeton has been generally well tolerated with a favorable safety profile.[7][8] The most common treatment-emergent adverse events were injection site

reactions.[8][10] The incidence of serious adverse events was similar between the fosgonimeton and placebo groups, with no deaths reported in the LIFT-AD study.[8][10]

Troubleshooting Guide: Interpreting Inconsistent Trial Results

Issue: The primary endpoint of the LIFT-AD trial was not met, but secondary and exploratory endpoints, as well as subgroup analyses, show some positive signals. How should our team interpret these mixed results?

Troubleshooting Steps:

- Evaluate the Primary Endpoint:
 - Was the chosen endpoint appropriate? The Global Statistical Test (GST) is a composite endpoint. While designed to capture both cognitive and functional changes, its sensitivity in this specific patient population and trial duration could be a factor.
 - Consider the placebo group performance. The lack of significant clinical decline in the placebo group over the 26-week trial period may have diminished the ability to detect a treatment effect.[7][13]
- Analyze Secondary and Exploratory Endpoints:
 - Look for consistency. Do the trends in secondary endpoints (e.g., ADAS-Cog11, ADCS-ADL23) and biomarker data (e.g., pTau217, NfL) align with the drug's mechanism of action? In the case of fosgonimeton, the reduction in biomarkers of neurodegeneration and Alzheimer's pathology provides a biological rationale for the observed, albeit non-significant, clinical trends.[8][10][14]
 - Statistical power. Secondary and exploratory endpoints are often not powered for statistical significance. Therefore, the absence of a low p-value should be interpreted with caution. The focus should be on the direction and magnitude of the effect.
- Examine Subgroup Analyses:

- Pre-specified vs. Post-hoc. Were the subgroup analyses (e.g., by disease severity or APOE4 status) pre-specified in the trial protocol? Pre-specified analyses carry more weight than post-hoc analyses. The LIFT-AD trial had a prespecified subgroup analysis for more advanced AD patients.[10]
- Hypothesis generation. Subgroup findings, such as the greater numerical effect in patients with more advanced disease or APOE4 carriers, should be treated as hypothesis-generating for future trials.[7] They may suggest a patient population that could derive greater benefit from the treatment.

- Review the Safety Profile:
 - A favorable safety profile, as seen with fosgonimeton, is a critical piece of the overall risk-benefit assessment and can support continued investigation even with mixed efficacy signals.[7][8]

Quantitative Data Summary

LIFT-AD (Phase 2/3) Trial Results

Outcome Measure	Fosgonimeton (40 mg)	Placebo	Difference	p-value
Primary Endpoint				
Global Statistical Test (GST), Change from Baseline	-0.08	0.70[7][10]		
Secondary Endpoints				
ADAS-Cog11, Change from Baseline	-1.09[10]	-0.39[10]	-0.70[10][11]	0.35[7][10]
ADCS-ADL23, Change from Baseline	+0.65[7][8]	-0.02[8][10]	+0.67[11]	0.61[7]
Biomarker Endpoint				
Plasma pTau217, Change from Baseline (pg/mL)	-0.12	<0.01[10]		

ACT-AD (Phase 2) Trial Results (Monotherapy Subgroup)

Outcome Measure	Fosgonimeton	Placebo	Change
ERP P300 Latency, Change from Baseline (ms)	-28		
ADAS-Cog11, Change from Baseline	-3.3		

Experimental Protocols & Methodologies

Global Statistical Test (GST): The GST is a composite score that combines measures of cognition and function.^[3] It is calculated using the ADAS-Cog11 and the ADCS-ADL23. A lower GST score indicates improvement.^[15]

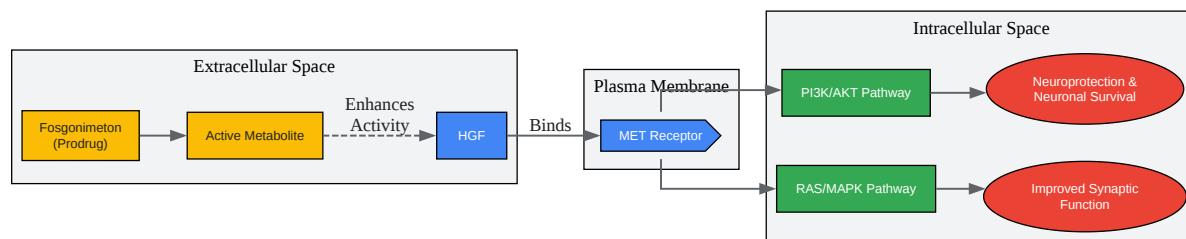
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11): A standardized test designed to evaluate cognitive function in Alzheimer's disease patients.^[8] It consists of 11 tasks assessing memory, language, and praxis. A decrease in the score represents an improvement in cognition.^[10]

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23): An inventory designed to assess the ability of individuals with Alzheimer's disease to perform activities of daily living.^[8] A higher score indicates better functional ability.

Biomarker Analysis: Blood samples were collected at baseline and at 26 weeks. Plasma levels of neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), and phosphorylated tau (p-Tau181 and p-Tau217) were measured.^{[10][14]} These biomarkers are associated with neurodegeneration, neuroinflammation, and Alzheimer's disease pathology, respectively.^{[8][10]}

Visualizations

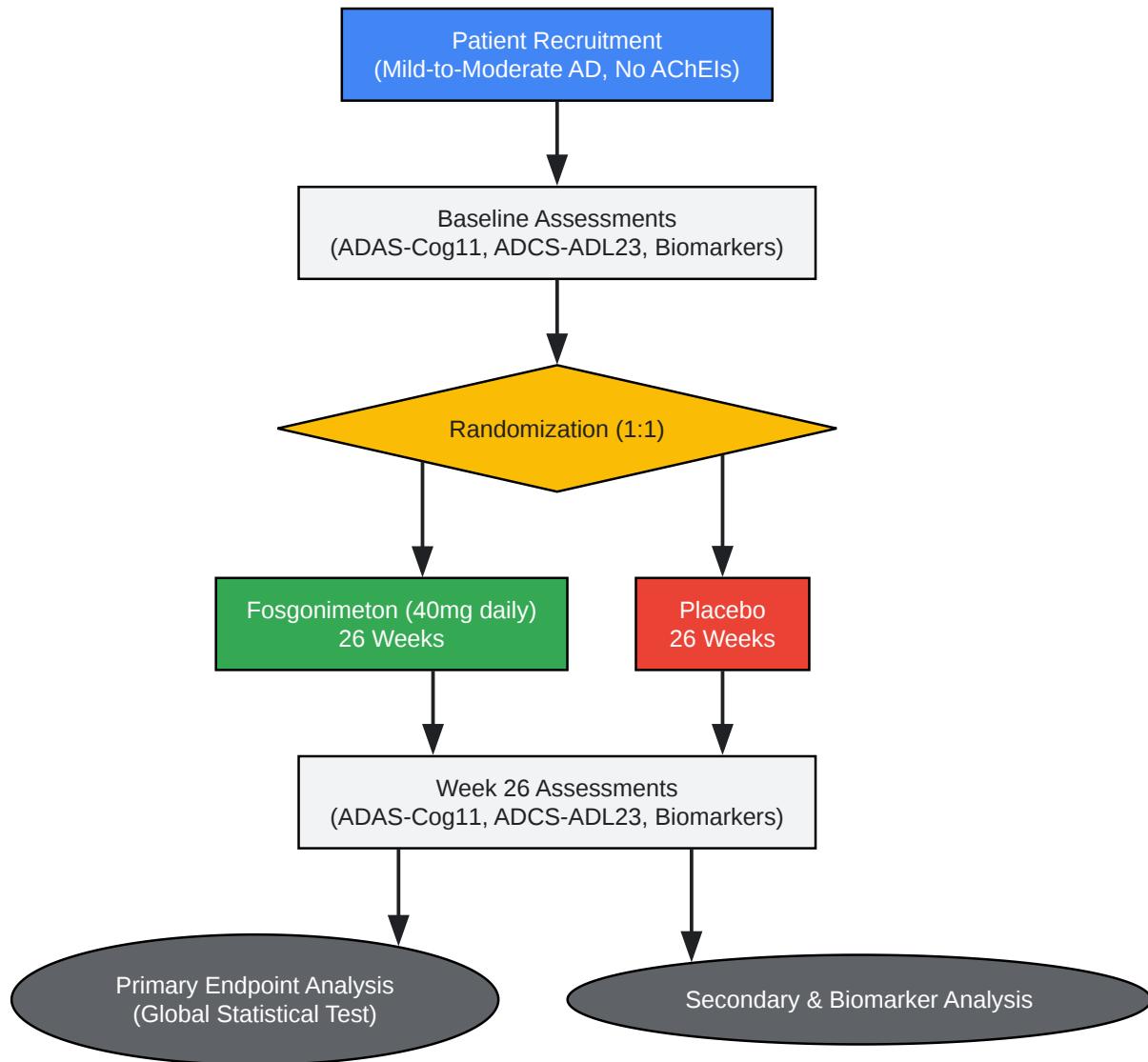
Signaling Pathway



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Caption: Fosgonimeton's Mechanism of Action via the HGF/MET Pathway.

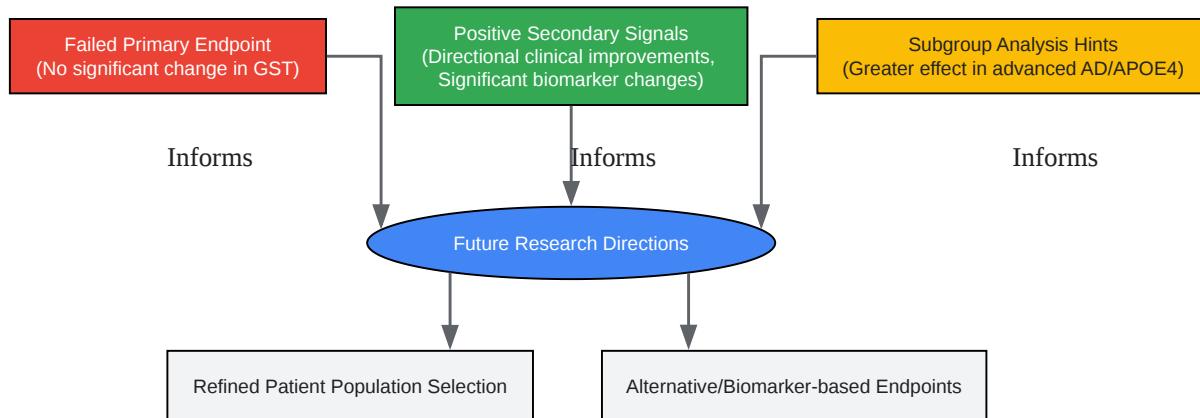
Experimental Workflow



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Caption: LIFT-AD Clinical Trial Workflow.

Logical Relationship



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Caption: Interpreting Trial Outcomes to Inform Future Research.

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